N-[3-(1-azepanyl)propyl]-2-naphthalenesulfonamide
Description
Synthesis Analysis
The synthesis of naphthalenesulfonamide derivatives, including structures similar to N-[3-(1-azepanyl)propyl]-2-naphthalenesulfonamide, involves various chemical reactions that result in the formation of complex molecules. For instance, Abbasi et al. (2015) detailed the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl) benzenesulfonamides through reactions involving napthalen-1-amine and 4-methylbenzenesulfonyl chloride under dynamic pH control, followed by N-atom substitution with alkyl/aralkyl halides (Abbasi et al., 2015).
Molecular Structure Analysis
The molecular structure of naphthalenesulfonamide compounds has been extensively studied through various techniques, including X-ray diffraction and computational methods. For example, Giricheva et al. (2015) investigated the structures of 1- and 2-naphthalenesulfonamides by gas-phase electron diffraction and computational methods, revealing insights into their conformational behavior and molecular geometry (Giricheva et al., 2015).
Chemical Reactions and Properties
Naphthalenesulfonamides participate in various chemical reactions that highlight their reactivity and functional group transformations. For instance, King et al. (2013) reported on the triflic acid-mediated cyclization reactions of N-cinnamoyl-1-naphthylamines, leading to the formation of complex naphthalene derivatives, demonstrating the chemical versatility of naphthalenesulfonamides (King et al., 2013).
Physical Properties Analysis
The physical properties of naphthalenesulfonamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. Research by Özer et al. (2009) on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, provides valuable data on these aspects (Özer et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability under various conditions, and interaction with biological molecules, define the applicability of naphthalenesulfonamide derivatives in different scientific fields. Gomaa et al. (2011) explored the inhibitory activity of novel naphthalene derivatives against retinoic acid 4-hydroxylase, highlighting the importance of chemical modifications on biological activity (Gomaa et al., 2011).
properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]naphthalene-2-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c22-24(23,19-11-10-17-8-3-4-9-18(17)16-19)20-12-7-15-21-13-5-1-2-6-14-21/h3-4,8-11,16,20H,1-2,5-7,12-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODYPLAMMCFBNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-yl)propyl]naphthalene-2-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.